N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide
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Overview
Description
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide: is a chemical compound with the molecular formula C13H11Cl3N4O It is known for its unique structure, which includes a trichloromethyl group attached to a pyrimidinylamino moiety, and a benzamide group
Scientific Research Applications
Chemistry
In chemistry, N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential bioactivity . It may act as an enzyme inhibitor or receptor modulator , making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties . It may exhibit anti-inflammatory , antimicrobial , or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials . Its reactivity and stability make it suitable for various applications, including coatings , adhesives , and polymers .
Mechanism of Action
“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide”, or Apcin, is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), a large multimeric complex that functions as a ubiquitin ligase . Apcin prevents substrate recognition and inhibits APC/C-dependent ubiquitylation by binding to the D-box binding site of Cdc20, a coactivator required for full activation of APC/C and substrate recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide typically involves the reaction of 2,2,2-trichloroethylamine with pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a base, such as triethylamine . The resulting intermediate is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions may involve agents such as or .
Substitution: N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino)ethyl)benzamide
- N-(2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl)benzamide
Uniqueness
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide stands out due to its pyrimidinylamino group , which imparts unique electronic properties and reactivity . This makes it a valuable compound for targeted synthesis and biological studies .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4O/c14-13(15,16)11(20-12-17-7-4-8-18-12)19-10(21)9-5-2-1-3-6-9/h1-8,11H,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYUQQNACZGDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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